molecular formula C19H16N2O2 B14197406 1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one CAS No. 848909-39-7

1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one

Cat. No.: B14197406
CAS No.: 848909-39-7
M. Wt: 304.3 g/mol
InChI Key: JXQSJRRUELICNC-UHFFFAOYSA-N
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Description

1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one is a complex organic compound that belongs to the class of beta-carboline derivatives Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one typically involves multi-step organic reactions. One common method includes the acetylation of beta-carboline with acetyl chloride under acidic conditions to form 1-acetyl-beta-carboline . This intermediate can then be further reacted with furan derivatives under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one is unique due to its specific combination of beta-carboline and furan moieties, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

848909-39-7

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

1-[5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]butan-2-one

InChI

InChI=1S/C19H16N2O2/c1-2-12(22)11-13-7-8-17(23-13)19-18-15(9-10-20-19)14-5-3-4-6-16(14)21-18/h3-10,21H,2,11H2,1H3

InChI Key

JXQSJRRUELICNC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=CC=C(O1)C2=NC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

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